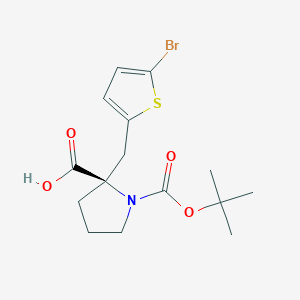
N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide is a compound that belongs to the class of naphthalene sulfonamides. These compounds have been studied for various applications, including their potential as leukotriene D4 (LTD4) antagonists, which can be used to treat conditions like asthma and allergies by inhibiting bronchoconstriction . Additionally, naphthalene sulfonamides have been explored for their use in fuel cell applications due to their ability to conduct protons .
Synthesis Analysis
The synthesis of naphthalene sulfonamide derivatives often involves multiple steps, starting from naphthalene-based raw materials. For instance, 5-(N-substituted-amino)sulfonyl-1-naphthylamine, an intermediate in the synthesis of naphthalenesulfonamide, was synthesized using 1-naphthaleneamide-5-sulfonic acid as a starting material . Similarly, carbon-11 labeled naphthalene-sulfonamides were synthesized for PET imaging, indicating the versatility of these compounds in synthesis and their potential use in medical imaging .
Molecular Structure Analysis
The molecular structure of naphthalene sulfonamides can be characterized using various spectroscopic techniques. For example, a related compound, 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, was characterized using IR, 1H, and 13C NMR spectroscopy . Computational analysis, such as DFT/B3LYP calculations, can also be used to investigate the molecular structure and properties of these compounds .
Chemical Reactions Analysis
Naphthalene sulfonamides can undergo various chemical reactions. For instance, sulfonation reactions are commonly used to introduce sulfonamide groups into the naphthalene ring . The synthesis of 4-(2-Hydroxyethylsulfonyl)-1-naphthalenesulfonamide involved a series of reactions including sulfonation, chlorination, and treatment with ammonia, followed by oxidation and hydrolysis to yield the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene sulfonamides are influenced by their degree of sulfonation and the nature of their substituents. These properties include water uptake, ion-exchange capacity, proton conductivity, and thermal stability, which are important for their application in fuel cells . The degree of sulfonation, in particular, has a significant effect on these properties, with higher degrees of sulfonation generally leading to increased proton conductivity and water uptake .
Aplicaciones Científicas De Investigación
Binding Interactions
One study explored the binding interactions of sulfonamide derivatives with proteins, utilizing fluorescent probe techniques to assess how such compounds interact with bovine serum albumin. This research highlights the utility of sulfonamides in studying protein binding and the hydrophobic nature of these interactions, focusing on the aromatic ring's critical role in binding processes (Jun et al., 1971).
Enzyme Inhibition
Another significant area of application is the enzyme inhibition activity of sulfonamide derivatives. A study on the synthesis of these derivatives revealed their potential as lipoxygenase and α-glucosidase inhibitors, suggesting their use in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Fuel Cell Technology
Sulfonated naphthalene dianhydride-based polyimide copolymers were investigated for their potential in proton-exchange-membrane fuel cells. This research indicates the relevance of sulfonamide derivatives in enhancing the efficiency of fuel cells, focusing on water sorption, proton conductivity, and methanol permeability (Einsla et al., 2005).
Intracellular Imaging
The use of a naphthalene-based sulfonamide Schiff base as a fluorescence turn-on probe for Al3+ detection in aqueous systems shows the application of these compounds in bioimaging and intracellular studies. This highlights the role of sulfonamide derivatives in developing sensors for biological and environmental monitoring (Mondal et al., 2015).
Mecanismo De Acción
Target of action
Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Mode of action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing PABA from binding to the enzyme and disrupting the synthesis of folic acid .
Biochemical pathways
By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides, which are essential components of DNA and RNA. This leads to the inhibition of bacterial growth and reproduction .
Result of action
The ultimate effect of sulfonamides is the inhibition of bacterial growth and reproduction, which helps in the treatment of bacterial infections .
Action environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and presence of pus, which can inhibit their antibacterial action .
Direcciones Futuras
While specific future directions for N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide are not available, sulfonamides in general are subjects of ongoing research due to their potential in treating various diseases . The new findings from structure-activity relationship (SAR) studies open new directions for advanced treatments .
Propiedades
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c23-16-14-18(17-7-2-1-3-8-17)13-15-22-26(24,25)21-12-6-10-19-9-4-5-11-20(19)21/h1-12,18,22-23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEELRLUESTVOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)


![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)
![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)
![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)